molecular formula C10H6N2O2 B3065646 [1,4]Benzodioxino[2,3-d]pyridazine CAS No. 55826-70-5

[1,4]Benzodioxino[2,3-d]pyridazine

Cat. No. B3065646
CAS RN: 55826-70-5
M. Wt: 186.17 g/mol
InChI Key: AFSVLJCWVFMRSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “[1,4]Benzodioxino[2,3-d]pyridazine” is not well-documented in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “[1,4]Benzodioxino[2,3-d]pyridazine” are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,4]Benzodioxino[2,3-d]pyridazine” are not well-documented in the available literature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • [1,4]Benzodioxino[2,3-d]pyridazine and related compounds have been synthesized through various chemical methods. For instance, Ames and Ward (1975) described the synthesis of [1,4]Benzodioxino[2,3-d]pyridazine through the catalytic reduction of 3-Chloro[1,4]benzodioxino[2,3-c]pyridazine, a process that involved nucleophilic displacement reactions (Ames & Ward, 1975). Similarly, Oishi et al. (2004) reported the reaction of [1,4]Benzodioxino[2,3-d]pyridazine with sodium methoxide and various amines, leading to the formation of several derivatives with different substituents (Oishi, Sugiyama, Iwamoto, & Kato, 2004).

Pharmacological Potential

  • The pyridazine nucleus, a key structural component of [1,4]Benzodioxino[2,3-d]pyridazine, has been extensively studied in medicinal chemistry. For instance, Taslimi et al. (2019) explored the potential of pyrazole[3,4-d]pyridazine derivatives as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Taslimi, Türkan, Cetin, Burhan, Karaman, Bildirici, Gülcin, & Sen, 2019).

Antimicrobial Properties

  • Several derivatives of pyridazine, which include [1,4]Benzodioxino[2,3-d]pyridazine, have been synthesized and evaluated for their antimicrobial properties. For example, Faidallah et al. (2013) reported the synthesis of novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, demonstrating broad-spectrum antibacterial activity (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Corrosion Inhibition

  • Pyridazine derivatives, including those structurally related to [1,4]Benzodioxino[2,3-d]pyridazine, have been investigated as corrosion inhibitors. Chetouani et al. (2003) studied the use of pyridazine compounds to inhibit corrosion of iron in hydrochloride acid solutions, finding certain derivatives to be effective (Chetouani, Aouniti, Hammouti, Benchat, Benhadda, & Kertit, 2003).

Luminescence Properties

  • Benzamides with pyridazine moieties, such as those related to [1,4]Benzodioxino[2,3-d]pyridazine, have been synthesized and studied for their luminescence properties. Yamaji et al. (2017) described the synthesis of benzamides leading to difluoroboronated complexes with notable blue fluorescence, indicating potential for biological and organic material applications (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Mechanism of Action

The mechanism of action of “[1,4]Benzodioxino[2,3-d]pyridazine” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with “[1,4]Benzodioxino[2,3-d]pyridazine” are not well-documented in the available literature .

Future Directions

The future directions for the study and application of “[1,4]Benzodioxino[2,3-d]pyridazine” are not well-documented in the available literature .

properties

IUPAC Name

[1,4]benzodioxino[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-2-4-8-7(3-1)13-9-5-11-12-6-10(9)14-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVLJCWVFMRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CN=NC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480730
Record name [1,4]Benzodioxino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4]Benzodioxino[2,3-d]pyridazine

CAS RN

55826-70-5
Record name [1,4]Benzodioxino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,4]Benzodioxino[2,3-d]pyridazine
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Reactant of Route 6
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